molecular formula C15H14N2O4 B6078371 3,5-dihydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide

3,5-dihydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide

Cat. No.: B6078371
M. Wt: 286.28 g/mol
InChI Key: OJUYLHRFUKTIIN-SXGWCWSVSA-N
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Description

3,5-Dihydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide is an organic compound characterized by its unique structure, which includes both hydroxyl and amide functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dihydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide typically involves the condensation reaction between 3,5-dihydroxybenzamide and 2-hydroxyacetophenone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

3,5-Dihydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3,5-dihydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the amide and imine groups can interact with enzymes and receptors. These interactions can modulate biological processes such as inflammation, cell proliferation, and oxidative stress.

Comparison with Similar Compounds

  • 3,5-Dihydroxy-N-phenylbenzamide
  • 3,5-Dihydroxy-N(4-hydroxyphenyl)benzamide
  • 3,4-Dihydroxy-N’-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide

Comparison: 3,5-Dihydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide is unique due to the presence of both hydroxyl and imine groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antioxidant and antimicrobial properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3,5-dihydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9(13-4-2-3-5-14(13)20)16-17-15(21)10-6-11(18)8-12(19)7-10/h2-8,18-20H,1H3,(H,17,21)/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUYLHRFUKTIIN-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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